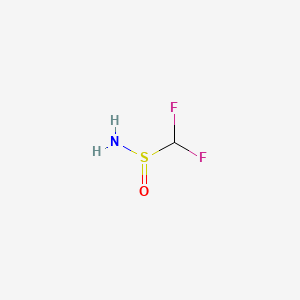![molecular formula C12H21NO6S B13562178 1-[(Tert-butoxy)carbonyl]-3-(methanesulfonylmethyl)pyrrolidine-3-carboxylicacid](/img/structure/B13562178.png)
1-[(Tert-butoxy)carbonyl]-3-(methanesulfonylmethyl)pyrrolidine-3-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Tert-butoxy)carbonyl]-3-(methanesulfonylmethyl)pyrrolidine-3-carboxylic acid is a complex organic compound that features a pyrrolidine ring substituted with tert-butoxycarbonyl and methanesulfonylmethyl groups
Métodos De Preparación
The synthesis of 1-[(tert-butoxy)carbonyl]-3-(methanesulfonylmethyl)pyrrolidine-3-carboxylic acid typically involves multi-step organic reactionsIndustrial production methods may utilize flow microreactor systems to enhance efficiency and sustainability .
Análisis De Reacciones Químicas
1-[(Tert-butoxy)carbonyl]-3-(methanesulfonylmethyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the methanesulfonylmethyl group can be replaced by other nucleophiles under appropriate conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
This compound has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[(tert-butoxy)carbonyl]-3-(methanesulfonylmethyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group provides steric hindrance, affecting the compound’s reactivity and interaction with enzymes or receptors. The methanesulfonylmethyl group can participate in nucleophilic or electrophilic reactions, influencing the compound’s overall activity .
Comparación Con Compuestos Similares
Similar compounds include:
1-[(Tert-butoxy)carbonyl]-3-(hydroxymethyl)pyrrolidine-3-carboxylic acid: This compound has a hydroxymethyl group instead of a methanesulfonylmethyl group, leading to different reactivity and applications.
1-(Tert-butoxycarbonyl)-3-piperidinecarboxylic acid:
1-[(Tert-butoxy)carbonyl]-3-(methanesulfonylmethyl)pyrrolidine-3-carboxylic acid stands out due to its unique combination of functional groups, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C12H21NO6S |
|---|---|
Peso molecular |
307.37 g/mol |
Nombre IUPAC |
1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(methylsulfonylmethyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C12H21NO6S/c1-11(2,3)19-10(16)13-6-5-12(7-13,9(14)15)8-20(4,17)18/h5-8H2,1-4H3,(H,14,15) |
Clave InChI |
FVJMISYRUMLKLV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(C1)(CS(=O)(=O)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


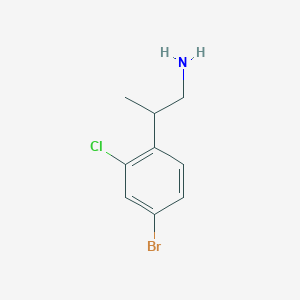
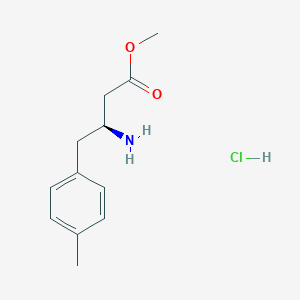

![5-Oxaspiro[3.4]octan-1-amine](/img/structure/B13562114.png)

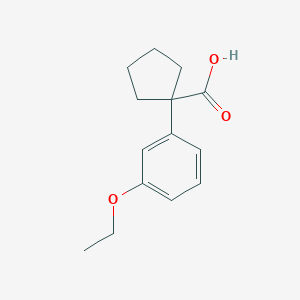
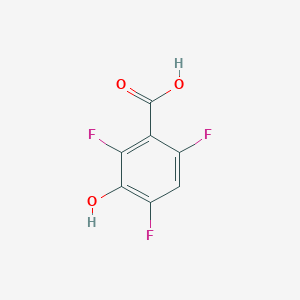

![Ethyl 1-((3-iodobicyclo[1.1.1]pentan-1-yl)methyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13562150.png)
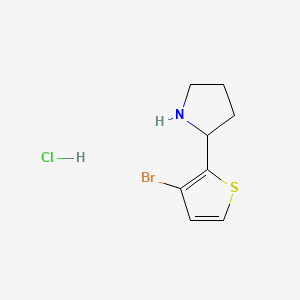
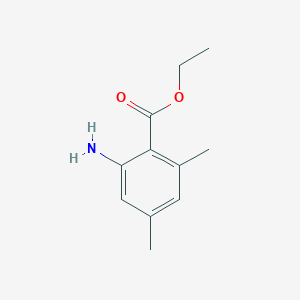
![2-((5-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydrothiophene 1,1-dioxide](/img/structure/B13562154.png)

